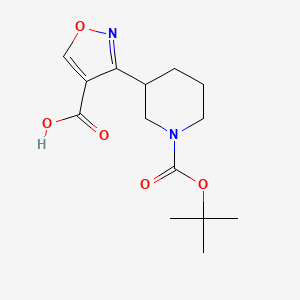
6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, and pyrrolidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the methoxy, methyl, and pyrrolidinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methyl-3-pyrrolidin-2-ylpyridine with methoxy reagents under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
化学反応の分析
Types of Reactions
6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives .
科学的研究の応用
6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance the binding affinity of the compound to certain receptors or enzymes, leading to its biological effects. The methoxy and methyl groups can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
類似化合物との比較
Similar Compounds
2-Methoxy-6-methylpyridine: Lacks the pyrrolidinyl group, resulting in different biological activities.
3-(Pyrrolidin-2-yl)pyridine: Lacks the methoxy and methyl groups, affecting its chemical reactivity and pharmacokinetics.
6-Methoxy-2-methylpyridine: Lacks the pyrrolidinyl group, leading to different binding affinities and biological effects.
Uniqueness
6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the pyrrolidinyl group enhances its potential as a therapeutic agent, while the methoxy and methyl groups contribute to its overall stability and reactivity .
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
6-methoxy-2-methyl-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-8-9(10-4-3-7-12-10)5-6-11(13-8)14-2/h5-6,10,12H,3-4,7H2,1-2H3 |
InChIキー |
KMJTVUPISVXBEE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)OC)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11809678.png)





![2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809701.png)
![Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11809703.png)

